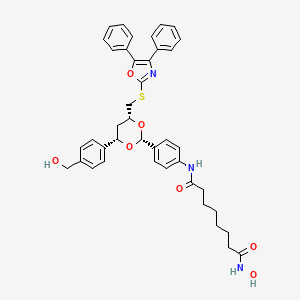

![molecular formula C14H10N4 B1663784 Quinoxalino[2,3-b]quinoxaline CAS No. 55977-58-7](/img/structure/B1663784.png)

Quinoxalino[2,3-b]quinoxaline

Overview

Description

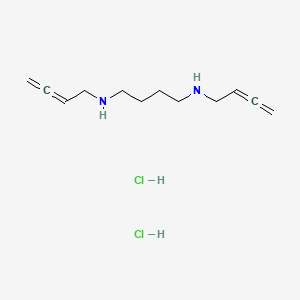

Quinoxalino[2,3-b]quinoxaline is a chemical compound with the molecular formula C14H8N4 . It is also known by other names such as 5,12-Dihydrothis compound and 5,6,11,12-TETRAAZATETRACENE .

Synthesis Analysis

The synthesis of this compound derivatives has been a subject of extensive research. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 232.240 Da and a monoisotopic mass of 232.074890 Da .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis

This compound is characterized by an average mass of 232.240 Da and a monoisotopic mass of 232.074890 Da .Scientific Research Applications

Neuroprotective Properties

- Neuroprotection in Cerebral Ischemia : Quinoxalino[2,3-b]quinoxaline derivatives, specifically 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as neuroprotectants in the context of cerebral ischemia. NBQX, as an analog of quinoxalinedione antagonists, selectively inhibits non-NMDA glutamate receptor binding, offering protection against global ischemia even when administered two hours post-ischemic challenge (Sheardown et al., 1990).

Potential in Molecular Electronics

- Electron Delocalization in Pi-Expanded Porphyrins : Quinoxalino[2,3-b]porphyrins have been studied for their electron delocalization properties, which are vital in molecular electronics. These compounds, when subjected to one-electron reduction, demonstrate variable localization of the unpaired electron, enabling control over electron distribution in molecular arrays. This feature is essential for applications in molecular electronics, where long-range communication and high polarizability are necessary (Kadish et al., 2007).

Medicinal Chemistry and Drug Development

- Diverse Therapeutic Uses : Quinoxalines are notable in medicinal chemistry due to their pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties. They have been crucial in drugs targeting cancer cells, AIDS, plant viruses, and schizophrenia. The review by Khatoon and Abdulmalek (2021) emphasizes the importance of quinoxalines in treating infectious diseases, highlighting various synthetic routes developed over the past two decades for quinoxaline derivatives with a focus on green chemistry and cost-effectiveness (Khatoon & Abdulmalek, 2021).

Antiviral Properties

- Anti-Herpes Virus Compound : A specific compound, 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220), exhibits significant antiviral activity against herpes simplex virus, varicella-zoster virus, and cytomegalovirus. Its mechanism involves DNA helix intercalation and disruption of vital steps for viral uncoating (Harmenberg et al., 1991).

Synthesis and Biochemical Properties

- Synthetic Routes and Electrochemical Properties : The synthesis and electrochemical properties of quinoxalino[2,3-b]porphyrins containing metal(II) ions have been explored. These compounds, serving as building blocks for coplanlanar laterally-extended oligoporphyrins, show promise in molecular electronics. Their study offers insights into redox reactions and the impact of fusing electroactive quinoxaline groups to the porphyrin macrocycle, which could lead to advancements in the design of molecular wires and other electronic components (Ou et al., 2005).

Pesticidal and Agricultural Applications

- Pesticidal Activities of Quinoxaline Derivatives : Quinoxaline derivatives have shown significant potential in agricultural applications, exhibiting herbicidal, fungicidal, and insecticidal activities. Liu et al. (2020) report on the synthesis of novel quinoxaline derivatives and their broad-spectrum efficacy against various plant pathogens, indicating their potential as new pesticides (Liu et al., 2020).

Safety and Hazards

Future Directions

Quinoxalino[2,3-b]quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications in materials science and medicinal chemistry . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Properties

IUPAC Name |

quinoxalino[2,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOODWXAVAEOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)N=C4C=CC=CC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299349 | |

| Record name | Quinoxalino[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-58-7, 258-14-0 | |

| Record name | NSC179821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxalino[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

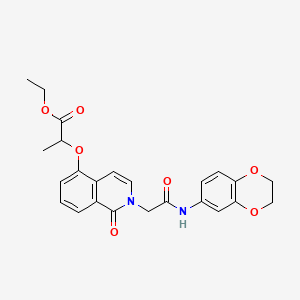

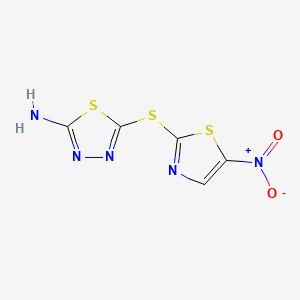

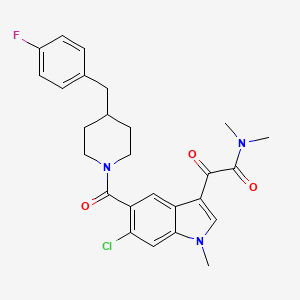

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1663719.png)